molecular formula C12H26 B085686 2,2,7,7-Tetramethyloctane CAS No. 1071-31-4

2,2,7,7-Tetramethyloctane

Cat. No.: B085686
CAS No.: 1071-31-4
M. Wt: 170.33 g/mol
InChI Key: QZUFNKONEPLWBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,7,7-Tetramethyloctane: is an organic compound with the molecular formula C12H26 . It is a branched alkane, characterized by the presence of four methyl groups attached to the second and seventh carbon atoms of the octane chain. This compound is known for its relatively high boiling point and low melting point, making it a subject of interest in various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,7,7-Tetramethyloctane typically involves the alkylation of octane derivatives. One common method is the Friedel-Crafts alkylation, where octane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as zeolites or other solid acids can be employed to facilitate the alkylation process. The reaction is typically carried out in a continuous flow reactor to optimize production rates and minimize waste .

Chemical Reactions Analysis

Types of Reactions: 2,2,7,7-Tetramethyloctane primarily undergoes substitution reactions due to the presence of its alkyl groups. It can also participate in oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Halogenation using reagents like chlorine or bromine in the presence of light or a radical initiator.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize this compound, although the reaction conditions need to be carefully controlled to prevent over-oxidation.

Major Products Formed:

Scientific Research Applications

2,2,7,7-Tetramethyloctane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,7,7-Tetramethyloctane in chemical reactions involves the interaction of its alkyl groups with various reagents. In substitution reactions, the methyl groups can stabilize carbocation intermediates, facilitating the reaction. In oxidation reactions, the presence of multiple methyl groups can influence the reactivity and selectivity of the oxidizing agents .

Comparison with Similar Compounds

    2,2,4,4-Tetramethylpentane: Another branched alkane with similar properties but a shorter carbon chain.

    2,2,5,5-Tetramethylhexane: Similar structure with different positioning of methyl groups.

    2,2,3,3-Tetramethylbutane: A more compact branched alkane with fewer carbon atoms.

Uniqueness: 2,2,7,7-Tetramethyloctane is unique due to its specific branching pattern and the length of its carbon chain. This structure imparts distinct physical and chemical properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,2,7,7-tetramethyloctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26/c1-11(2,3)9-7-8-10-12(4,5)6/h7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUFNKONEPLWBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70147911
Record name Octane, 2,2,7,7-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071-31-4
Record name Octane, 2,2,7,7-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octane, 2,2,7,7-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,7,7-Tetramethyloctane
Reactant of Route 2
Reactant of Route 2
2,2,7,7-Tetramethyloctane
Reactant of Route 3
Reactant of Route 3
2,2,7,7-Tetramethyloctane
Reactant of Route 4
Reactant of Route 4
2,2,7,7-Tetramethyloctane
Reactant of Route 5
Reactant of Route 5
2,2,7,7-Tetramethyloctane
Reactant of Route 6
Reactant of Route 6
2,2,7,7-Tetramethyloctane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.